molecular formula C8H6Cl+ B14187722 2-Phenylchloriren-1-ium CAS No. 919790-36-6

2-Phenylchloriren-1-ium

Cat. No.: B14187722
CAS No.: 919790-36-6
M. Wt: 137.58 g/mol
InChI Key: HCSHEBJMDWCROA-UHFFFAOYSA-N
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Description

2-Phenylchloriren-1-ium is a chemical compound with the molecular formula C_9H_7Cl It is a member of the chlorirenium ion family, characterized by the presence of a phenyl group attached to a chlorirenium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylchloriren-1-ium typically involves the reaction of phenylchloride with a suitable chlorinating agent under controlled conditions. One common method is the chlorination of phenylchloride using thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylchloriren-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3), leading to the formation of phenylchloriren-1-oxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4), resulting in the formation of phenylchloriren-1-ol.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH^-), amine (NH_2^-), or alkoxide (RO^-).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Phenylchloriren-1-oxide.

    Reduction: Phenylchloriren-1-ol.

    Substitution: Phenylchloriren-1-amine, phenylchloriren-1-alkoxide.

Properties

CAS No.

919790-36-6

Molecular Formula

C8H6Cl+

Molecular Weight

137.58 g/mol

IUPAC Name

2-phenyl-1-chloroniacycloprop-2-ene

InChI

InChI=1S/C8H6Cl/c1-2-4-7(5-3-1)8-6-9-8/h1-6H/q+1

InChI Key

HCSHEBJMDWCROA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[Cl+]2

Origin of Product

United States

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